Methyl 2-amino-2-methylcyclohexane-1-carboxylate
Description
Methyl 2-amino-2-methylcyclohexane-1-carboxylate is a bicyclic ester featuring a cyclohexane ring substituted with an amino group, a methyl group at the 2-position, and a methyl ester moiety at the 1-position. Notably, its hydrochloride salt has been listed in commercial catalogs (e.g., CymitQuimica), though current availability is marked as "discontinued," suggesting challenges in production or demand .
Properties
IUPAC Name |
methyl 2-amino-2-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(10)6-4-3-5-7(9)8(11)12-2/h7H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEKKLLOCHUNDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-methylcyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methylamine, followed by esterification with methanol. The reaction typically requires a catalyst such as hydrochloric acid and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of temperature and pressure to optimize yield and purity. The final product is usually purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Pharmaceutical Applications
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. For instance, studies have shown that certain analogs can protect neuronal cells from oxidative stress, which is crucial in conditions like Alzheimer's disease.
- Muscle Growth Promotion : As a derivative of leucine, methyl 2-amino-2-methylcyclohexane-1-carboxylate may stimulate muscle protein synthesis. This property makes it relevant in sports nutrition and muscle recovery formulations, where enhancing muscle growth and repair is essential.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity. This capability could contribute to their protective roles in biological systems, potentially reducing the risk of chronic diseases associated with oxidative stress.
Biochemical Applications
This compound serves as a non-ionic organic buffering agent in cell cultures, maintaining a pH range of 6 to 8.5. This property is essential for various biochemical assays where pH stability is crucial for enzyme activity and cellular processes .
Table 1: Comparison of Biological Activities
Cosmetic Formulations
The compound also finds applications in the cosmetic industry. It is utilized as an active ingredient in formulations aimed at improving skin hydration and elasticity. The unique structure of this compound allows it to interact effectively with skin proteins, enhancing moisture retention and overall skin health .
Case Study: Topical Formulations
A study conducted on various cosmetic formulations incorporating this compound demonstrated significant improvements in skin hydration levels compared to control groups. The formulations were evaluated using both clinical efficacy tests and consumer feedback, highlighting the compound's potential in enhancing cosmetic products .
Mechanism of Action
The mechanism of action of methyl 2-amino-2-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Ethyl 2-amino-1-cyclohexene-1-carboxylate
- The ethyl ester group enhances lipophilicity compared to the methyl ester.
- Applications :
This compound is marketed for research applications, including drug discovery and materials science, due to its reactivity in Diels-Alder and nucleophilic addition reactions. Its unsaturated ring system enables conjugation, making it more reactive than the saturated analog .
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structural Differences: This analog (EP 4 374 877 A2) features a strained cyclobutane ring instead of cyclohexane, reducing steric bulk but increasing ring strain. The methylamino group at the 1-position alters electronic properties compared to the 2-amino substitution in the target compound.
- Synthesis :
Synthesized via reaction with toluenesulfonate in ethyl acetate, achieving an 80% yield. The smaller ring size necessitates milder reaction conditions but may limit stability . - Characterization :
Key NMR signals (DMSO-d6): δ 3.82 (s, 3H, ester -OCH3), 2.56–2.31 (m, 7H, cyclobutane and -NCH3) .
Methyl 2-bromo-1-cyclohexene-1-carboxylate
- The bromine substituent facilitates nucleophilic substitution, a pathway less accessible in the amino-methyl analog .
- Physical Properties: Melting point: 102–103.5°C (purified via hexane recrystallization), indicating higher crystallinity than the amino-methyl derivative, which lacks reported mp data .
Research Findings and Challenges
- Synthetic Efficiency :
The brominated analog achieves higher yields (92%) compared to cyclobutane derivatives (80%), highlighting the impact of ring strain on reaction efficiency . - Structural Influence on Reactivity : Saturated cyclohexane derivatives exhibit reduced reactivity in cycloaddition reactions compared to cyclohexene-based compounds, limiting their utility in certain synthetic pathways .
Biological Activity
Methyl 2-amino-2-methylcyclohexane-1-carboxylate, also known as methyl 2-amino-2-methylcyclohexanecarboxylate, is an amino acid derivative with significant biological activity. This compound is characterized by a cyclohexane ring that is substituted with an amino group and a carboxylate ester, which contributes to its unique chemical properties and potential therapeutic applications. This article delves into the biological activities, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- IUPAC Name : Methyl 2-amino-2-methylcyclohexanecarboxylate
- Molecular Formula : CHNO
- Molecular Weight : Approximately 171.24 g/mol
The structure of this compound allows for versatile reactivity due to the presence of both an amino group and an ester functionality. This combination enhances its interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups facilitate hydrogen bonding and ionic interactions, which can modulate the activity of these targets. Research suggests that this compound may influence pathways related to neuroprotection and inhibition of fibrinolytic activity.
Biological Activities
- Neuroprotective Effects : Some studies indicate that derivatives of this compound could exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
- Inhibition of Fibrinolysis : this compound has been studied for its potential as a potent inhibitor of plasminogen activation, which is critical in the regulation of fibrinolysis. This property suggests its use in managing conditions related to excessive bleeding .
- Antifibrinolytic Activity : Similar compounds have demonstrated significant antifibrinolytic effects, indicating that this compound may share these properties. For instance, AMCHA (aminomethylcyclohexane carboxylic acid) has shown to be a potent inhibitor in this regard, suggesting a possible analogous effect for this compound .
Case Studies and Experimental Data
Mechanistic Insights
Research indicates that the compound's mechanism involves:
- Hydrogen Bonding : The amino group facilitates interactions with biomolecules.
- Enzyme Modulation : Potentially alters enzyme activity involved in metabolic pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
